molecular formula C9H10BrNO5S2 B11765640 6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate

6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate

Cat. No.: B11765640
M. Wt: 356.2 g/mol
InChI Key: VRJKGSMPCDHHBG-UHFFFAOYSA-N
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Description

6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-methylthioindole using bromine in acetic acid, followed by the addition of sulfuric acid to introduce the sulfate group .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Zinc, hydrochloric acid

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: 2-(Methylthio)-1H-indol-3-ol

    Substitution: Various substituted indoles depending on the nucleophile used

Scientific Research Applications

6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate involves its interaction with specific molecular targets and pathways. The bromine and methylthio groups can modulate the compound’s binding affinity to enzymes and receptors, influencing various biochemical processes. The sulfate group enhances the compound’s solubility and bioavailability, facilitating its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methyl-1,3-benzothiazole
  • 6-Bromo-2-methylquinoline
  • 6-Bromo-2-methyl-3-nitropyridine

Uniqueness

6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate is unique due to the presence of the methylthio and sulfate groups, which impart distinct chemical and biological properties. These functional groups differentiate it from other brominated indoles and related compounds, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10BrNO5S2

Molecular Weight

356.2 g/mol

IUPAC Name

6-bromo-2-methylsulfanyl-1H-indol-3-ol;sulfuric acid

InChI

InChI=1S/C9H8BrNOS.H2O4S/c1-13-9-8(12)6-3-2-5(10)4-7(6)11-9;1-5(2,3)4/h2-4,11-12H,1H3;(H2,1,2,3,4)

InChI Key

VRJKGSMPCDHHBG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=C(N1)C=C(C=C2)Br)O.OS(=O)(=O)O

Origin of Product

United States

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